2-(2,6-Dimethylphenyl)sulfanylaniline

説明

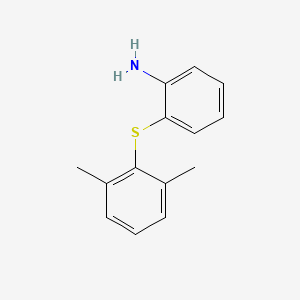

2-(2,6-Dimethylphenyl)sulfanylaniline is an aromatic amine derivative characterized by a 2,6-dimethylphenyl group attached to a sulfanyl (-S-) substituted aniline ring. The sulfanyl group may enhance electron density at the aromatic ring, altering its chemical behavior compared to chloro- or alkyl-substituted analogs .

特性

CAS番号 |

33264-60-7 |

|---|---|

分子式 |

C14H15NS |

分子量 |

229.34 g/mol |

IUPAC名 |

2-(2,6-dimethylphenyl)sulfanylaniline |

InChI |

InChI=1S/C14H15NS/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15/h3-9H,15H2,1-2H3 |

InChIキー |

AWCMNPKTLMOABD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N |

正規SMILES |

CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)sulfanylaniline typically involves the reaction of 2,6-dimethylbenzenethiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

化学反応の分析

Types of Reactions

2-(2,6-Dimethylphenyl)sulfanylaniline can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanyl group or modify the aniline moiety.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified aniline derivatives.

Substitution: Nitroaniline or halogenated aniline derivatives.

科学的研究の応用

2-(2,6-Dimethylphenyl)sulfanylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-(2,6-Dimethylphenyl)sulfanylaniline involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, potentially affecting their function. The aniline moiety may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Key Findings:

Steric and Electronic Effects: The 2,6-dimethylphenyl group in this compound provides steric hindrance similar to alachlor and pretilachlor, which are designed to resist enzymatic degradation in plants .

Reactivity and Applications :

- Unlike alachlor and pretilachlor (chloroacetamide herbicides), the sulfanyl group in the target compound may favor different binding interactions, possibly making it a candidate for sulfur-containing pharmaceuticals or alternative agrochemicals .

- 2,6-Dimethylaniline (CAS 87-62-7) is a simpler analog used in polymer and dye synthesis, but the addition of the sulfanyl group could expand its utility in coordination chemistry or catalysis .

Research Implications and Gaps

- Synthetic Pathways : The absence of direct synthesis data for this compound necessitates further exploration of routes such as thiolation of 2,6-dimethylaniline derivatives.

- Toxicity and Safety : Analogous compounds like 2,6-dimethylaniline are hazardous (skin/eye irritants), implying similar safety protocols may apply .

- Agrochemical Potential: The structural resemblance to chloroacetamide herbicides suggests possible herbicidal activity, but the sulfanyl group’s impact on mode of action remains speculative without experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。